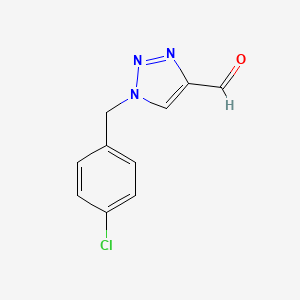

1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde

描述

Chemical Identity and IUPAC Nomenclature

This compound possesses a well-defined chemical identity characterized by its systematic nomenclature and unique molecular properties. The compound is officially designated by the Chemical Abstracts Service number 952183-30-1, providing a definitive identifier for research and commercial purposes. The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules for heterocyclic compounds, specifically incorporating the 1,2,3-triazole core structure with appropriate substituent designations. The molecular formula C₁₀H₈ClN₃O reflects the presence of ten carbon atoms, eight hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom, arranged in a specific three-dimensional configuration that determines its chemical behavior.

The structural architecture of this compound encompasses several key functional elements that contribute to its chemical identity. The 1,2,3-triazole ring system forms the central heterocyclic core, characterized by a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. This triazole framework exhibits remarkable stability compared to other nitrogen-rich heterocycles, a property that has been attributed to the aromatic character and favorable electronic distribution within the ring system. The 4-chlorobenzyl substituent attached to the nitrogen atom at position 1 of the triazole ring introduces both steric and electronic effects that significantly influence the compound's reactivity and physical properties. The aldehyde functional group positioned at the 4-carbon of the triazole ring provides a highly reactive electrophilic center, making this compound particularly valuable for further synthetic transformations.

Table 1: Physical and Chemical Properties of this compound

The stereochemical considerations for this compound involve the planar nature of the triazole ring and the conformational flexibility of the chlorobenzyl substituent. The triazole ring system maintains planarity due to its aromatic character, with bond lengths falling within the typical range of 132-136 picometers for carbon-nitrogen and nitrogen-nitrogen bonds. The chlorobenzyl group can adopt various conformations relative to the triazole plane, creating opportunities for different spatial arrangements that may influence biological activity and chemical reactivity. The aldehyde carbonyl group lies in the plane of the triazole ring, contributing to the overall rigidity of the molecular framework while providing a site for nucleophilic attack and condensation reactions.

Historical Development in Heterocyclic Chemistry

The historical development of this compound is intrinsically linked to the broader evolution of heterocyclic chemistry, which began in earnest during the early nineteenth century. The foundation for triazole chemistry was established when Bladin first coined the term "triazole" in 1885 to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. This nomenclatural milestone marked the beginning of systematic investigations into triazole derivatives, setting the stage for the eventual synthesis and characterization of more complex triazole-containing compounds like this compound.

The historical progression of heterocyclic chemistry can be traced through several key developmental phases that ultimately led to the emergence of sophisticated triazole derivatives. Early discoveries in the field included Brugnatelli's synthesis of alloxan from uric acid in 1818, followed by Dobereiner's production of furfural from starch using sulfuric acid in 1832, and Runge's isolation of pyrrole through dry distillation of bones in 1834. These pioneering efforts established fundamental synthetic methodologies and isolation techniques that would later be adapted and refined for triazole synthesis. The systematic study of five-membered heterocycles containing multiple nitrogen atoms gained momentum throughout the late nineteenth and early twentieth centuries, driven by the recognition of their biological significance and synthetic utility.

The specific development of 1,2,3-triazole chemistry accelerated significantly with the discovery of the azide-alkyne Huisgen cycloaddition reaction, which provided a reliable and versatile method for constructing triazole rings. This synthetic breakthrough enabled chemists to prepare a vast array of substituted triazoles, including complex derivatives bearing various functional groups and substituents. The introduction of metal-catalyzed variants of the cycloaddition reaction, particularly copper-catalyzed azide-alkyne cycloaddition, revolutionized triazole synthesis by providing regioselective access to 1,4-disubstituted triazoles under mild reaction conditions. These methodological advances directly facilitated the synthesis of compounds like this compound, which requires precise regiocontrol to achieve the desired substitution pattern.

Table 2: Historical Milestones in Triazole Chemistry Development

| Year | Development | Scientist/Research Group | Significance |

|---|---|---|---|

| 1885 | Term "triazole" coined | Bladin | Established systematic nomenclature for three nitrogen-containing five-membered rings |

| 1944 | Discovery of antifungal activities of azole derivatives | Woolley | Demonstrated biological significance of azole compounds |

| 1963 | Huisgen cycloaddition reaction | Huisgen | Provided fundamental synthetic route to triazoles |

| 2002 | Copper-catalyzed azide-alkyne cycloaddition | Sharpless, Meldal | Enabled regioselective synthesis of 1,4-disubstituted triazoles |

| 2005 | Ruthenium-catalyzed cycloaddition | Various research groups | Provided access to 1,5-disubstituted triazoles |

The contemporary significance of this compound emerges from the confluence of these historical developments with modern pharmaceutical and materials science needs. The compound represents a sophisticated synthetic target that incorporates multiple functional elements, each contributing to its overall utility and potential applications. The presence of the aldehyde functional group enables condensation reactions and nucleophilic additions, while the chlorobenzyl substituent provides opportunities for further synthetic elaboration through cross-coupling reactions and nucleophilic substitutions. This multifunctional character reflects the evolution of heterocyclic chemistry from simple ring systems to complex, multi-functional molecules designed for specific applications.

Position Within Triazole-Carbaldehyde Derivatives

This compound occupies a distinctive position within the broader family of triazole-carbaldehyde derivatives, representing a specialized class of heterocyclic compounds that combine the stability and bioactivity of triazole rings with the synthetic versatility of aldehyde functional groups. The triazole-carbaldehyde structural motif has gained considerable attention in recent years due to its applications in protein modification, bioconjugation chemistry, and pharmaceutical research. Within this context, the specific substitution pattern of this compound provides unique properties that distinguish it from other members of this compound class.

The positioning of the carbaldehyde group at the 4-position of the 1,2,3-triazole ring is particularly significant for the compound's reactivity profile and synthetic utility. Research has demonstrated that triazole-4-carbaldehyde derivatives, often abbreviated as triazole-4-carbaldehyde in the literature, exhibit exceptional reactivity toward nucleophilic species, particularly primary amines found in protein N-termini. This reactivity pattern has been exploited for site-specific protein modification reactions, where triazole-carbaldehyde reagents can selectively target and modify the N-terminal residues of peptides and proteins under mild reaction conditions. The 4-chlorobenzyl substituent in this compound introduces additional electronic and steric effects that may modulate this reactivity, potentially providing enhanced selectivity or improved reaction kinetics compared to simpler triazole-carbaldehyde derivatives.

Comparative analysis with related triazole-carbaldehyde compounds reveals the unique structural features that define this compound within this family. The parent compound 1H-1,2,3-triazole-4-carbaldehyde, with the molecular formula C₃H₃N₃O and molecular weight of 97.08, serves as the fundamental scaffold for this class of compounds. The introduction of the 4-chlorobenzyl substituent significantly increases the molecular complexity and provides additional sites for molecular recognition and binding interactions. Other related compounds in this series include 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde and 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, which differ in their substituent patterns and molecular weights.

Table 3: Comparative Analysis of Triazole-Carbaldehyde Derivatives

The synthetic accessibility and commercial availability of this compound have contributed to its prominence within the triazole-carbaldehyde family. Multiple chemical suppliers offer this compound in various quantities, ranging from milligram to gram scales, indicating its importance for research applications. The compound's stability under standard storage conditions and its compatibility with common organic solvents make it a practical choice for synthetic chemists working with triazole-carbaldehyde derivatives. The presence of the chlorine atom in the benzyl substituent also provides a handle for further synthetic modifications through nucleophilic substitution or cross-coupling reactions, expanding the potential applications of this compound beyond its immediate utility as a triazole-carbaldehyde derivative.

属性

IUPAC Name |

1-[(4-chlorophenyl)methyl]triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-9-3-1-8(2-4-9)5-14-6-10(7-15)12-13-14/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLDCHBHDUZNPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(N=N2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A widely adopted method for constructing 1,2,3-triazole rings is the copper(I)-catalyzed azide-alkyne cycloaddition reaction, known for its regioselectivity and mild conditions. In this context:

- The 4-chlorobenzyl azide is reacted with an alkyne derivative under Cu(I) catalysis to form the 1-(4-chlorobenzyl)-1H-1,2,3-triazole intermediate.

- This reaction typically occurs in a solvent mixture such as tert-butanol and water at moderate temperatures (~50°C) with stirring overnight to ensure complete conversion.

- The product precipitates upon cooling and can be isolated by filtration and washing.

Functionalization at the 4-Position: Introduction of the Aldehyde Group

The aldehyde group at the 4-position of the triazole ring can be introduced through selective oxidation or formylation methods starting from suitable precursors:

- One approach involves the synthesis of 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid or related ester derivatives through Grignard reagent-mediated carboxylation of 4-bromo-1,2,3-triazole intermediates.

- The carboxylic acid or ester is then converted to the aldehyde via reduction or partial reduction methods.

- For example, the preparation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid derivatives involves reacting 4,5-dibromo-1H-1,2,3-triazole with isopropylmagnesium chloride (a Grignard reagent) followed by carbonation with CO2 and methylation to form methyl esters.

- Subsequent reduction of these esters can yield the corresponding aldehydes, such as 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde.

Reaction Conditions and Reagents

Purification and Isolation

- The reaction mixtures are typically worked up by aqueous extraction, drying over anhydrous magnesium sulfate or sodium sulfate, filtration, and concentration under reduced pressure.

- Crystallization from appropriate solvents at low temperatures (0 to 5°C) is used to purify the products.

- Vacuum drying at moderate temperatures (40–50°C) ensures removal of residual solvents.

Research Findings and Yields

- The Grignard-based carboxylation and methylation steps provide yields ranging from 53% to 70% for related 1-substituted triazole carboxylic acids and esters, indicating good efficiency of the method.

- The CuAAC reaction is known for nearly quantitative yields and high purity of triazole products, making it a preferred method for synthesizing the triazole core.

- The overall synthetic route is adaptable to various substituents on the benzyl or aryl group, including 4-chlorobenzyl, enabling the preparation of the target aldehyde with high specificity.

Summary Table of Preparation Steps for this compound

| Stage | Description | Key Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Formation of 1-(4-chlorobenzyl)-1H-1,2,3-triazole | 4-Chlorobenzyl azide, alkyne, Cu(I) catalyst | 50°C | Overnight | ~90 (typical for CuAAC) |

| 2 | Bromination to 4,5-dibromo intermediate | NBS or similar brominating agent (literature-based) | 0–25°C | Several hours | - |

| 3 | Grignard reaction to 4-bromo intermediate | Isopropylmagnesium chloride, THF | -78°C to 0°C | 0.5–2 h | - |

| 4 | Carboxylation with CO2 | CO2 gas | -10°C to 15°C | 15 min | - |

| 5 | Methylation to ester | Methyl iodide, K2CO3, DMF/THF | 0–40°C | 24 h | 53–70 |

| 6 | Reduction to aldehyde | DIBAL-H or equivalent | -78°C to 0°C | 1–3 h | Variable |

化学反应分析

Types of Reactions

1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: NaBH4, LiAlH4

Substitution: Amines, thiols, NaOH

Major Products Formed

Oxidation: 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Reduction: 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-methanol

Substitution: Various substituted triazoles depending on the nucleophile used

科学研究应用

Chemical Synthesis Applications

Intermediate in Organic Synthesis

- 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. It is often utilized in the preparation of other triazole derivatives and bioactive compounds through various synthetic routes, including nucleophilic substitutions and cycloadditions.

Synthetic Routes

- The synthesis typically involves the formation of the triazole ring via Huisgen cycloaddition between an azide and an alkyne, often catalyzed by copper. The introduction of the 4-chlorobenzyl group can be achieved through nucleophilic substitution reactions with suitable precursors. Finally, the aldehyde group is introduced via formylation using reagents like Vilsmeier-Haack reagent .

Antimicrobial Properties

- Compounds within the triazole family, including this compound, have demonstrated significant antimicrobial activities. They are explored for their potential as antibacterial and antifungal agents due to their ability to inhibit specific enzymes in microbial pathways .

Anticancer Potential

- Recent studies indicate that triazole derivatives exhibit promising anticancer properties. For instance, they have been shown to induce apoptosis in cancer cells and inhibit cell proliferation across various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT116 | 0.43 |

| Compound B | MCF-7 | 1.5 |

| Compound C | PC-3 | 0.6 |

| This compound | TBD | TBD |

Industrial Applications

Agrochemicals and Specialty Chemicals

- The compound is also utilized in the production of agrochemicals and specialty chemicals due to its ability to enhance the efficacy of formulations through its biological activity . Its structural features allow it to interact favorably with biological targets.

作用机制

The mechanism of action of 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. The 4-chlorobenzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

The following table summarizes key analogs and their properties:

Key Insights :

- Electronic Effects : The 4-Cl group withdraws electrons via inductive effects, reducing electron density at the triazole and aldehyde groups compared to 4-CH₃. This enhances electrophilicity of the aldehyde, favoring nucleophilic additions .

- Polarity Trends : Substituents influence Rf values significantly. The 4-CH₃ analog (Rf = 0.15) is more polar than 4-Cl (Rf = 0.40), reflecting the electron-donating nature of CH₃ vs. Cl .

- Stereoelectronic Impact : Meta-F substitution (3-F) increases polarity compared to para-F (4-F), as seen in lower Rf (0.22 vs. 0.53) .

Reactivity in Derivative Formation

Wittig Reactions

- 1-(Pent-4-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde : Reacts with triphenylphosphonium salts to form styryl derivatives (33% yield) .

生物活性

1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies.

The molecular formula of this compound is CHClNO. It features a triazole ring that is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzyl azide with appropriate aldehydes via the Huisgen azide-alkyne cycloaddition method. This method has been shown to yield high purity and significant quantities of the compound .

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. The following table summarizes the IC values of related triazole compounds against different cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | HCT116 | 0.43 |

| Compound B | MCF-7 | 1.5 |

| Compound C | PC-3 | 0.6 |

| This compound | TBD | TBD |

These compounds have been shown to induce apoptosis and inhibit cell proliferation and migration in cancer cells. For example, a study indicated that triazole derivatives could significantly decrease the expression of epithelial proteins associated with cancer progression .

The mechanism by which triazoles exert their anticancer effects often involves the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis. In vitro studies have demonstrated that these compounds can enhance ROS levels in cancer cells, contributing to their cytotoxic effects .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in cancer treatment:

- Study on HCT116 Cells : A derivative similar to this compound showed an IC value of 5.19 µM against HCT116 cells. The study revealed that this compound induced apoptosis through the mitochondrial pathway without affecting normal cells .

- Multidrug Resistance : Another study indicated that triazole derivatives could effectively target multidrug-resistant cancer cells by inducing ferroptosis and apoptosis via p53 activation .

常见问题

Q. What synthetic methodologies are recommended for 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde, and how can reaction parameters be optimized to improve yield?

The compound can be synthesized via the Vilsmeier-Haack reaction, which involves formylation of a triazole precursor under acidic conditions. Key steps include:

- Precursor preparation : Starting from 1-(4-chlorobenzyl)-1H-1,2,3-triazole, introduce a formyl group using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) as reagents .

- Optimization strategies :

- Temperature control : Maintain 0–5°C during formylation to minimize side reactions.

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .

- Workup : Neutralize the reaction mixture with aqueous NaHCO₃ to isolate the aldehyde .

Typical yields range from 60–75%, but iterative solvent screening (e.g., switching from THF to DCM) can improve efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is essential:

- NMR spectroscopy : Confirm the presence of the aldehyde proton (δ 9.8–10.2 ppm in H NMR) and aromatic protons from the 4-chlorobenzyl group (δ 7.2–7.5 ppm) .

- FT-IR : Validate the carbonyl stretch (C=O) at 1680–1720 cm⁻¹ .

- Mass spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion peak ([M+H]⁺ expected at m/z 248.0452 for C₁₀H₈ClN₃O) .

- HPLC : Monitor purity with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of this compound?

Single-crystal X-ray analysis provides atomic-level structural insights:

- Critical parameters :

- Unit cell dimensions : For a related analog, 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, triclinic symmetry (space group P1) with a = 6.759 Å, b = 10.061 Å, c = 12.263 Å was observed .

- Bond angles : The aldehyde C=O bond length typically measures ~1.21 Å, while the triazole ring exhibits delocalized electron density .

- Data collection : Use a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Validation : Refine structures with software like SHELXL and cross-validate using R-factor values (< 0.05 for high confidence) .

Q. What computational methods predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) simulations are widely used:

- HOMO-LUMO analysis : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites. For triazole derivatives, HOMO energies often localize on the triazole ring, while LUMO resides on the aldehyde group .

- Molecular docking : Study interactions with biological targets (e.g., enzymes like CYP450). A related compound, 5-amino-1-(4-bromophenyl)-N-cyclopentyltriazole-4-carboxamide, showed binding affinity (−8.2 kcal/mol) via hydrophobic interactions .

- Validation : Compare computed IR/NMR spectra with experimental data to assess model accuracy .

Q. How can researchers address contradictions between predicted and observed biological activities of triazole-carbaldehyde derivatives?

Contradictions often arise from assay conditions or structural nuances:

- Case study : A pyrazole-carbaldehyde analog exhibited anti-inflammatory activity in vitro but not in vivo due to metabolic instability .

- Mitigation strategies :

- Metabolic profiling : Use liver microsomes to identify degradation pathways.

- Structural analogs : Modify the 4-chlorobenzyl group to a 4-fluorobenzyl moiety to enhance stability .

- Dose-response studies : Perform IC₅₀ assays across multiple concentrations to rule out false negatives .

Q. What are the key considerations for designing derivatives of this compound with enhanced bioactivity?

Focus on functional group modifications:

- Aldehyde replacement : Substitute the formyl group with a carboxylate (e.g., methyl ester) to improve solubility .

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the triazole 5-position to modulate electronic density .

- Hybrid systems : Conjugate with pyrazole or imidazole rings to exploit synergistic effects, as seen in anti-cancer hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。